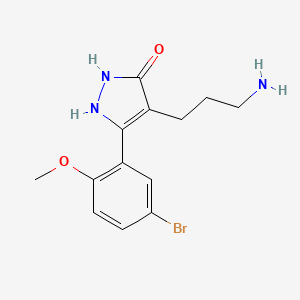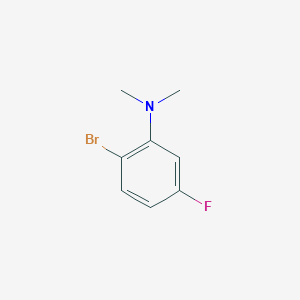
2-bromo-5-fluoro-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrFN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-N,N-dimethylaniline typically involves the bromination and fluorination of N,N-dimethylaniline. One common method includes the following steps:
Bromination: N,N-dimethylaniline is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions to introduce the fluorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-fluoro-N,N-dimethylaniline depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, affecting their activity and function.
Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.
Chemical Reactivity: Its chemical reactivity allows it to participate in various reactions, forming new compounds with different biological activities.
Comparación Con Compuestos Similares
2-Bromo-5-fluoro-N,N-dimethylaniline can be compared with other similar compounds, such as:
2-Bromo-5-chloro-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-5-methyl-N,N-dimethylaniline: Similar structure but with a methyl group instead of fluorine.
2-Fluoro-5-bromo-N,N-dimethylaniline: Similar structure but with the positions of bromine and fluorine swapped.
Propiedades
Fórmula molecular |
C8H9BrFN |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
2-bromo-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,1-2H3 |
Clave InChI |
CEQAUPIYGHOQDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


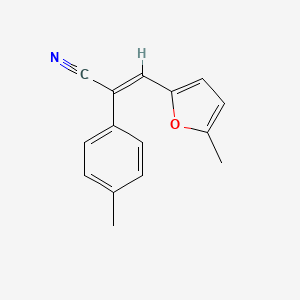
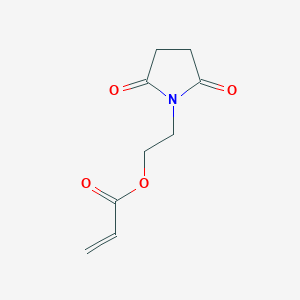
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
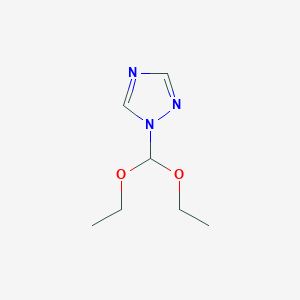
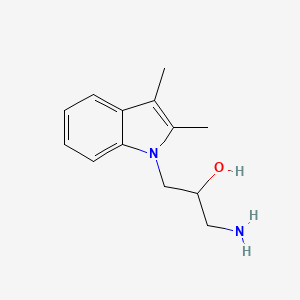
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
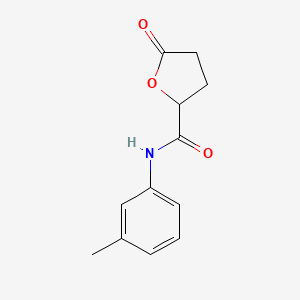
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
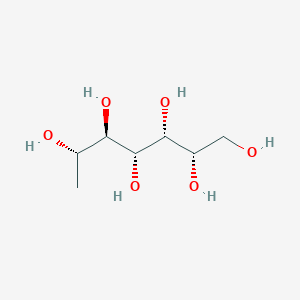
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
